Tyr-Pro-Phe

説明

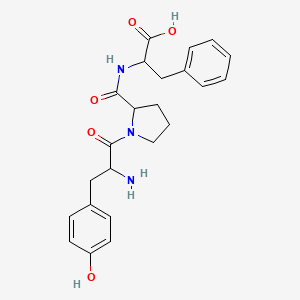

Structure

3D Structure

特性

IUPAC Name |

2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWNNJFKNDKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405408 |

Source

|

| Record name | Tyr-Pro-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72122-59-9 |

Source

|

| Record name | Tyr-Pro-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Conformational Analysis of the Tyr-Pro-Phe (YPF) Motif

A Technical Guide for Peptide Characterization and Optimization

Executive Summary: The Physicochemical Landscape

The tripeptide Tyr-Pro-Phe (YPF) is not merely a sequence of three amino acids; it is the N-terminal pharmacophore of

For drug development professionals, YPF represents a classic conformational switch . The central Proline residue induces a cis/trans isomerization equilibrium that dictates the spatial orientation of the flanking aromatic rings (Tyrosine and Phenylalanine). This specific geometry is the determinant factor for

This guide details the structural dynamics of YPF, providing self-validating protocols for its synthesis, NMR characterization, and computational modeling.

Structural Dynamics: The Proline Switch

The peptide bond preceding a Proline residue (

The Aromatic Sandwich Effect

In YPF, the isomerization is thermodynamically modulated by the flanking aromatic residues.

-

Trans-conformer: The backbone is extended. The Tyr and Phe side chains are spatially separated.

-

Cis-conformer: The backbone undergoes a "kink" (U-turn). This brings the Tyr and Phe aromatic rings into proximity, allowing for

stacking interactions.

This stacking can stabilize the cis population to levels significantly higher than in non-aromatic peptides (up to 20-30% in aqueous solution, depending on pH and ionic strength).

Visualization: Conformational Equilibrium

The following diagram illustrates the kinetic equilibrium and the factors influencing the cis/trans ratio.

Figure 1: Kinetic equilibrium of the Tyr-Pro peptide bond. The high energy barrier (~80 kJ/mol) allows distinct NMR peaks to be observed for both isomers on the NMR timescale.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of YPF

Objective: Synthesize high-purity YPF using Fmoc chemistry. Critical Challenge: Steric hindrance during the coupling of Tyrosine to Proline.

Materials:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation).

-

Coupling Reagents: HBTU/HOBt or HATU (for higher efficiency).

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

-

Resin Loading (Phe):

-

Swell 2-CTC resin in DCM.

-

Add Fmoc-Phe-OH (1.2 eq) + DIPEA (4 eq) in DCM. React for 2 hours.

-

Cap unreacted sites with Methanol (

mL/g resin) for 20 min.

-

-

Deprotection (Standard Cycle):

-

Treat with 20% Piperidine in DMF (

min). -

Wash: DMF (

), DCM (

-

-

Coupling 1 (Pro):

-

Coupling 2 (Tyr):

-

Crucial Step: Coupling bulky Tyr to Pro is slow. Use HATU instead of HBTU to prevent racemization and improve yield.

-

Activate Fmoc-Tyr(tBu)-OH (3 eq) with HATU (2.9 eq) / DIPEA. React for 60-90 min.

-

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5). React for 2 hours.

-

Precipitate in cold diethyl ether.

-

Protocol B: NMR Characterization & Isomer Quantification

Objective: Quantify cis/trans ratio and validate structure. Method: 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Data Analysis Table: Distinguishing Isomers

| Parameter | Trans-YPF (Major) | Cis-YPF (Minor) | Mechanistic Reason |

| Strong NOE | Weak/None | In trans, Tyr- | |

| Weak/None | Strong NOE | In cis, Tyr- | |

| Carbon shifts are sensitive to ring strain/packing. | |||

| The |

Self-Validating Step:

If the

Computational Validation Workflow

To predict the binding affinity of YPF derivatives, Molecular Dynamics (MD) is essential to sampling the conformational space that static crystal structures miss.

Figure 2: Molecular Dynamics pipeline for sampling the conformational landscape of YPF.

Biological Implications: The Opioid Pharmacophore

The biological relevance of the YPF structure is defined by its interaction with the

-

Tyramine Pharmacophore: The Tyr residue (phenol group + amine) is the primary anchor. It mimics the A-ring of morphine.

-

Spacer (Pro): The Proline residue acts as a rigid spacer.

-

Auxiliary Binding (Phe): The Phe ring interacts with a hydrophobic pocket on the receptor.

Critical Insight: The receptor generally selects the trans conformation. However, the cis conformer may play a role in receptor approach or in specific subtypes. Modifications that lock the peptide in trans (e.g., specific Proline analogs) often increase potency, whereas cis-locking analogs show reduced activity, validating the structural model.

References

-

Brantl, V., et al. (1979). Opioid activities of beta-casomorphins.[3][4][5][6] Hoppe-Seyler's Zeitschrift für physiologische Chemie.

-

De Noni, I., & Cattaneo, S. (2010).[5] Occurrence of beta-casomorphins 5 and 7 in commercial dairy products and in their digests. Food Chemistry.

-

Wedemeyer, W. J., et al. (2002). Macromolecular interactions: Proline Cis-Trans Isomerization and Protein Folding.[7][8] Biochemistry.[9][10][11]

-

Exarchou, V., et al. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Chemistry – A European Journal.

-

Hübner, D., et al. (1991). Conformational analysis of the tetrapeptide Pro-D-Phe-Pro-Gly in aqueous solution. Biochemical and Biophysical Research Communications.[9]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. peptide.com [peptide.com]

- 3. Casomorphin - Wikipedia [en.wikipedia.org]

- 4. Structure-activity relationships of cyclic beta-casomorphin-5 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Conformational analysis of the tetrapeptide Pro-D-Phe-Pro-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Dynamics Simulation of Tryptophan Hydroxylase-1: Binding Modes and Free Energy Analysis to Phenylalanine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-Pro-Phe sequence in endogenous opioid peptides

An In-Depth Technical Guide to the Tyr-Pro-Phe Sequence in Endogenous Opioid Peptides

This guide provides a comprehensive technical overview of the Tyr-Pro-Phe amino acid motif, a cornerstone of a unique class of endogenous opioid peptides. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the biochemical significance, structure-activity relationships, and therapeutic potential of these peptides, with a primary focus on the endomorphins. We will explore the nuanced interactions with the μ-opioid receptor, the resultant signaling cascades, and the key experimental methodologies employed in their study.

Introduction: A Tale of Two Opioid Motifs

The endogenous opioid system is a critical modulator of pain, emotion, and reward.[1][2] For decades, the canonical opioid peptide motif was considered to be Tyr-Gly-Gly-Phe-(Met/Leu), the signature sequence of enkephalins, endorphins, and dynorphins.[1][3] The tyrosine (Tyr) and phenylalanine (Phe) residues were known to be essential for receptor binding, with the glycine (Gly) pair acting as a flexible spacer.[3] However, the discovery in 1997 of the endomorphins revealed a second, distinct opioid message sequence: Tyr-Pro-Phe/Trp.[4][5]

This guide focuses on this latter motif, specifically the Tyr-Pro-Phe core. The peptides containing this sequence, endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), stand apart as the most selective and potent endogenous agonists for the μ-opioid receptor (MOR) identified to date.[4][6][7] Their unique structure, which substitutes the flexible Gly-Gly spacer with a rigidifying proline (Pro) residue, confers an extraordinary specificity for the MOR, the primary target for powerhouse analgesics like morphine.[1][8] Understanding the intricacies of this sequence is paramount for developing novel analgesics with improved efficacy and potentially fewer side effects.[4][9]

The Endomorphins: Structure, Selectivity, and Distribution

Endomorphin-1 and endomorphin-2 are tetrapeptides isolated from bovine and human brain tissue.[4] While they are presumed to be cleavage products from a larger precursor protein, this precursor has yet to be identified.[7][10]

-

Endomorphin-1 (EM-1): Tyr-Pro-Trp-Phe-NH₂

-

Endomorphin-2 (EM-2): Tyr-Pro-Phe-Phe-NH₂[11]

Their distribution within the central nervous system (CNS) is distinct. EM-1-like immunoreactivity is more widespread in the brain, particularly in the hypothalamus and nucleus of the solitary tract, while EM-2 is more prevalent in the lower brainstem and spinal cord.[10][11] This differential distribution suggests they may modulate different physiological functions.

Structure-Activity Relationship (SAR)

The high affinity and selectivity of endomorphins for the MOR are dictated by the specific properties of the amino acids in the Tyr-Pro-Phe core.

-

Tyrosine (Tyr) at Position 1: The N-terminal tyrosine is the quintessential "opioid address" sequence. Its phenolic hydroxyl group and protonated amine are critical for forming hydrogen bonds within the MOR binding pocket, anchoring the peptide and initiating receptor activation. This requirement is shared with virtually all opioid peptides and morphine itself.[3]

-

Proline (Pro) at Position 2: This is the key differentiator from the Tyr-Gly-Gly-Phe motif. The cyclic structure of proline introduces a significant conformational constraint, forcing the peptide backbone into a specific turn structure. This rigidity is thought to pre-organize the peptide into a conformation that is highly complementary to the active state of the MOR, while being unfavorable for binding to δ (DOR) or κ (KOR) opioid receptors. This explains the dramatic increase in MOR selectivity compared to the more flexible enkephalins.

-

Phenylalanine (Phe) at Position 3 (and 4): The aromatic side chain of phenylalanine is crucial for hydrophobic and π-π stacking interactions within the receptor's binding pocket, contributing significantly to binding affinity.[12] In EM-2, the presence of a second phenylalanine at position 4 further enhances these interactions.

Unparalleled Receptor Selectivity

The most striking feature of the endomorphins is their profound selectivity for the MOR. Radioligand binding assays have quantified this preference, revealing an affinity for the MOR that is thousands of times greater than for the DOR and KOR.

| Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity (Fold Preference over DOR/KOR) |

| Endomorphin-1 | μ (MOR) | 0.36[4] | >4,000 vs. DOR, >15,000 vs. KOR[4] |

| δ (DOR) | >1,500 | ||

| κ (KOR) | >5,400 | ||

| Endomorphin-2 | μ (MOR) | 0.69[4][13] | >13,000 vs. DOR, >7,500 vs. KOR[4] |

| δ (DOR) | >9,200[13] | ||

| κ (KOR) | >5,200[13] |

Table 1: Comparative binding affinities and selectivity of endomorphins for the three major opioid receptor subtypes. Data compiled from multiple sources.[4][13]

Mu-Opioid Receptor (MOR) Signaling Pathway

Upon binding of an endomorphin, the MOR, a classic G-protein-coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular events.[8] This signaling is primarily mediated by the inhibitory G-proteins, Gαi and Gαo.[8][14]

The canonical signaling pathway involves:

-

G-Protein Activation: Ligand binding promotes the exchange of GDP for GTP on the Gα subunit.[15]

-

Subunit Dissociation: The activated G-protein dissociates into Gαi/o-GTP and Gβγ dimers.

-

Downstream Effector Modulation:

-

Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Gβγ dimers directly modulate ion channels. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. They also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

-

Neuronal Inhibition: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of neurotransmitters, such as substance P, from nociceptive neurons.[1][8] This is the fundamental mechanism of opioid-induced analgesia.

In addition to this primary pathway, MOR activation can also trigger signaling through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.[8][16] The development of "biased agonists" that preferentially activate G-protein signaling over β-arrestin recruitment is a major goal in modern opioid drug discovery.[14]

Caption: Mu-Opioid Receptor (MOR) signaling cascade initiated by endomorphin binding.

Key Experimental Methodologies

The study of Tyr-Pro-Phe peptides and their receptor interactions relies on a suite of robust biochemical and pharmacological assays.

Solid-Phase Peptide Synthesis (SPPS)

The controlled, stepwise synthesis of endomorphins and their analogs is essential for SAR studies. SPPS using the Fmoc/t-Bu strategy is the standard method.[12]

Causality Behind the Method: SPPS allows for the precise assembly of a peptide chain on an insoluble resin support. The 9-fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the N-terminus of the incoming amino acid, preventing unwanted side reactions. It is removed with a mild base (e.g., piperidine) before the next protected amino acid is coupled. Acid-labile protecting groups (e.g., t-Butyl) on amino acid side chains prevent modification during synthesis and are removed simultaneously with cleavage from the resin using a strong acid (e.g., trifluoroacetic acid). This entire process is automatable and allows for the generation of highly pure peptides.

Step-by-Step Protocol (Conceptual):

-

Resin Preparation: Start with a resin (e.g., Rink Amide resin) that will yield a C-terminal amide upon cleavage, mimicking the native peptides.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Phe-OH) to the resin.

-

Deprotection: Remove the Fmoc group from the resin-bound Phe with a piperidine solution.

-

Second Amino Acid Coupling: Add the next protected amino acid (e.g., Fmoc-Phe-OH for EM-2 or Fmoc-Trp(Boc)-OH for EM-1) along with coupling reagents (e.g., HBTU/DIPEA) to form the peptide bond.

-

Iterative Cycling: Repeat the deprotection and coupling steps for Fmoc-Pro-OH and Fmoc-Tyr(tBu)-OH.

-

Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using mass spectrometry.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Kd or Ki) of a ligand for its receptor.[17][18] It involves competing a non-labeled ligand (the endomorphin or analog) with a radiolabeled ligand (e.g., [³H]DAMGO for the MOR) for binding to receptors in a membrane preparation.[17][19]

Self-Validating System: The protocol's integrity is maintained by including controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled agonist). Specific binding is calculated by subtracting non-specific from total binding, ensuring that the measured interaction is truly with the receptor of interest.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing MOR in a cold lysis buffer and pellet the membranes by centrifugation.[20] Resuspend the pellet in the final assay buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a MOR-selective radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test peptide (e.g., endomorphin-2).

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[20]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.[20]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the log concentration of the test peptide. Fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration of test peptide that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.[20]

Therapeutic Potential and Drug Development

The high potency and selectivity of endomorphins make them attractive templates for developing novel analgesics.[4] The goal is to create drugs that retain the powerful pain-relieving properties of MOR activation while minimizing the side effects associated with less selective opioids or morphine, such as respiratory depression, constipation, and abuse liability.[4][9]

However, native endomorphins have poor therapeutic potential due to two major liabilities:

-

Enzymatic Degradation: Like most small peptides, they are rapidly broken down by peptidases in the body.[5][21]

-

Poor Bioavailability: They have low membrane permeability and do not effectively cross the blood-brain barrier (BBB).[5][21]

To overcome these hurdles, medicinal chemists are actively developing endomorphin analogs with improved pharmacokinetic properties. Strategies include:

-

Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain linkage can protect the peptide from exopeptidases and constrain it in an active conformation.

-

Glycosylation: Adding sugar moieties can improve stability and facilitate transport across the BBB via glucose transporters.[5][22]

-

Lipidation: Attaching fatty acids increases hydrophobicity, which can enhance membrane permeability.[5]

-

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at specific positions can confer resistance to enzymatic degradation.

These efforts aim to translate the remarkable biological profile of the Tyr-Pro-Phe motif into clinically viable therapeutics for pain management and other neurological disorders.[9]

Conclusion

The Tyr-Pro-Phe sequence represents a paradigm of molecular specificity in the endogenous opioid system. Embodied by the endomorphins, this motif confers an unparalleled affinity and selectivity for the μ-opioid receptor, driven by the unique conformational constraints imposed by the central proline residue. This structural feature distinguishes them from all other endogenous opioid families and makes them invaluable tools for probing MOR function and invaluable templates for rational drug design. A thorough understanding of their structure, signaling, and the experimental methods used to study them is essential for any scientist working to develop the next generation of safer, more effective opioid analgesics.

References

- Endomorphin-1 - Grokipedia. Grokipedia.

- Endomorphin - Phoenix Pharmaceuticals, Inc. Phoenix Pharmaceuticals, Inc.

- Endomorphin-1 - Potent -Opioid Receptor Agonist | APExBIO. APExBIO.

- Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. PubMed Central.

- Endogenous Opioids and Their Role in Stem Cell Biology and Tissue Rescue. PMC.

- Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!.

- Biochemistry, Endorphin - St

- Endomorphin-2 | Potent, selective mu-opioid receptor agonist | Hello Bio. Hello Bio.

- Endomorphin - Wikipedia. Wikipedia.

- Opioid receptors signaling network - PMC. NIH.

- Engineering endomorphin drugs: st

- Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.

- Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice | ACS Medicinal Chemistry Letters.

- Radioligand-binding studies - Bio-protocol. Bio-protocol.

- Opioid peptide - Wikipedia. Wikipedia.

- Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers.

- Endomorphin-2 - Wikipedia. Wikipedia.

- Cyclic endomorphin analogs in targeting opioid... : Future Medicinal Chemistry. Ovid.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Differential activation of G-proteins by μ-opioid receptor agonists - PMC. NIH.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. PubMed Central.

- Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS.

Sources

- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Opioid peptide - Wikipedia [en.wikipedia.org]

- 3. Endogenous Opioids and Their Role in Stem Cell Biology and Tissue Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phoenixpeptide.com [phoenixpeptide.com]

- 5. Endomorphin - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 9. Engineering endomorphin drugs: state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 12. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 13. Endomorphin-2 | Potent, selective mu-opioid receptor agonist | Hello Bio [hellobio.com]

- 14. pnas.org [pnas.org]

- 15. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. ovid.com [ovid.com]

- 22. pubs.acs.org [pubs.acs.org]

The Tripeptide Tyr-Pro-Phe: A Technical Guide to its Putative Function in the Central Nervous System

This guide provides an in-depth technical exploration of the tripeptide Tyrosine-Proline-Phenylalanine (Tyr-Pro-Phe), a molecule of significant interest for its potential neuromodulatory functions within the central nervous system (CNS). While direct research on this specific tripeptide is nascent, a compelling body of evidence derived from its constituent amino acids and structurally related peptides strongly suggests a primary role in nociceptive pathways through interaction with opioid receptors. This document will synthesize the current understanding, propose a primary mechanism of action, and detail the requisite experimental frameworks for the validation and further characterization of Tyr-Pro-Phe's CNS activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and peptide-based therapeutics.

Introduction: The Rationale for Investigating Tyr-Pro-Phe

The exploration of novel neuroactive peptides is a cornerstone of modern neuroscience and therapeutic development. Small peptides, in particular, offer the potential for high specificity and potency in targeting CNS receptors. The tripeptide Tyr-Pro-Phe has emerged as a candidate for investigation due to its structural similarity to known opioid receptor ligands and the established neuroactivity of its constituent components. The foundational hypothesis of this guide is that Tyr-Pro-Phe functions as a modulator of central pain perception, primarily through agonism at mu-opioid receptors. This hypothesis is built upon a deductive framework, integrating data from the peptide's molecular building blocks and its close chemical relatives.

The constituent amino acids, Tyrosine (Tyr) and Phenylalanine (Phe), are aromatic amino acids that serve as crucial precursors for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] The brain's capacity to synthesize these vital neurotransmitters is directly influenced by the availability of these amino acid substrates.[1] Tyrosine, in particular, has been shown to enhance cognitive control functions, especially in demanding situations.[2] The dipeptide fragment, Tyr-Pro, has demonstrated analgesic properties and, significantly, the ability to cross the blood-brain barrier (BBB) intact and improve memory in animal models of Alzheimer's disease.[1][3][4] This inherent bioactivity of its fragments provides a strong rationale for investigating the CNS effects of the complete tripeptide.

Proposed Mechanism of Action: Mu-Opioid Receptor Agonism

The primary proposed mechanism of action for Tyr-Pro-Phe within the CNS is its function as an agonist at the mu-opioid receptor. This is strongly suggested by the activity of the closely related peptide, morphiceptin (Tyr-Pro-Phe-Pro-NH2), which is a potent and highly specific mu-opioid receptor agonist. Further supporting this is the finding that the peptide Tyr-Pro-NMePhe-D-Pro-NH2 is also a highly selective ligand for the mu-receptor.[5] The N-terminal Tyr-Pro motif is a common feature in many opioid peptides, with the tyrosine residue being critical for receptor binding and activation.

Activation of mu-opioid receptors, which are widely distributed in the brain, spinal cord, and peripheral nervous system, leads to a cascade of intracellular events that ultimately result in analgesia. These effects include the inhibition of nociceptive signal transmission and the activation of descending inhibitory pathways.

Signaling Pathway of Mu-Opioid Receptor Activation

Upon binding of an agonist like Tyr-Pro-Phe, the mu-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This initiates a downstream signaling cascade, as depicted in the following diagram:

Caption: Proposed signaling pathway of Tyr-Pro-Phe at the mu-opioid receptor.

Experimental Validation and Characterization

A rigorous and multi-faceted experimental approach is necessary to validate the hypothesized function of Tyr-Pro-Phe and to fully characterize its pharmacological profile. The following sections detail the key experimental workflows.

Receptor Binding Affinity

The foundational experiment is to determine the binding affinity and selectivity of Tyr-Pro-Phe for the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Experimental Protocol: Radioligand Binding Assay

-

Objective: To quantify the binding affinity (Ki) of Tyr-Pro-Phe for μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant μ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

-

Radioligands:

-

[³H]DAMGO (for μ receptors)

-

[³H]DPDPE (for δ receptors)

-

[³H]U69,593 (for κ receptors)

-

-

Tyr-Pro-Phe (unlabeled ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of unlabeled Tyr-Pro-Phe.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of Tyr-Pro-Phe.

-

Incubate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

-

Calculate the specific binding at each concentration of Tyr-Pro-Phe.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Opioid Receptor Binding Affinity of Tyr-Pro-Phe

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (μ) | [³H]DAMGO | To be determined |

| Delta (δ) | [³H]DPDPE | To be determined |

| Kappa (κ) | [³H]U69,593 | To be determined |

In Vivo Analgesic Efficacy

To assess the functional consequence of receptor binding, in vivo behavioral assays for analgesia are essential.

Experimental Protocol: Hot Plate Test in Rodents

-

Objective: To evaluate the analgesic effect of centrally administered Tyr-Pro-Phe.

-

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Tyr-Pro-Phe dissolved in sterile saline.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Intracerebroventricular (ICV) cannulae and injection supplies.

-

-

Methodology:

-

Surgically implant ICV cannulae into the lateral ventricle of the animals and allow for recovery.

-

Habituate the animals to the testing procedure.

-

Measure the baseline latency to a nociceptive response (e.g., paw licking, jumping) on the hot plate. A cut-off time is used to prevent tissue damage.

-

Administer Tyr-Pro-Phe or vehicle via the ICV cannula.

-

Measure the response latency at various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

-

To confirm opioid receptor mediation, a separate cohort of animals can be pre-treated with an opioid antagonist (e.g., naloxone) before Tyr-Pro-Phe administration.

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

-

Data Presentation: Analgesic Effect of Tyr-Pro-Phe in the Hot Plate Test

| Treatment Group | Dose | Peak %MPE | Time to Peak Effect (min) |

| Vehicle | - | To be determined | - |

| Tyr-Pro-Phe | Dose 1 | To be determined | To be determined |

| Tyr-Pro-Phe | Dose 2 | To be determined | To be determined |

| Naloxone + Tyr-Pro-Phe | Dose 2 | To be determined | To be determined |

Blood-Brain Barrier Permeability

A critical determinant of a CNS drug's efficacy is its ability to cross the blood-brain barrier.

Experimental Protocol: In Situ Brain Perfusion

-

Objective: To quantify the unidirectional transport of Tyr-Pro-Phe across the BBB.

-

Materials:

-

Anesthetized rats.

-

Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing radiolabeled ([³H] or [¹⁴C]) Tyr-Pro-Phe.

-

Perfusion pump and surgical equipment.

-

Brain tissue solubilizer and scintillation counter.

-

-

Methodology:

-

Anesthetize the rat and expose the common carotid artery.

-

Catheterize the artery and initiate perfusion with the radiolabeled Tyr-Pro-Phe solution for a short duration (e.g., 30-60 seconds).

-

Decapitate the animal and dissect the brain.

-

Homogenize brain tissue samples and measure the radioactivity.

-

Calculate the brain uptake clearance (K_in_) to quantify the rate of transport.

-

Caption: A comprehensive workflow for the characterization of Tyr-Pro-Phe.

Broader CNS Implications and Future Directions

While the primary hypothesis centers on opioid-mediated analgesia, the neuroactive nature of Tyr-Pro-Phe's components suggests that its functions may be more pleiotropic. The memory-enhancing effects of the Tyr-Pro fragment warrant investigation into the potential cognitive effects of the full tripeptide.[4] Furthermore, the role of tyrosine as a catecholamine precursor suggests that Tyr-Pro-Phe could influence dopaminergic and noradrenergic neurotransmission, which has implications for mood, attention, and motor control.[2]

Future research should focus on:

-

Elucidating the endogenous presence: Determining if Tyr-Pro-Phe is naturally present in the CNS would have significant implications for its physiological relevance.

-

Investigating downstream signaling pathways: Beyond cAMP modulation, exploring the effects of Tyr-Pro-Phe on other signaling cascades, such as the MAPK/ERK pathway, could reveal novel mechanisms of action.

-

Exploring non-opioid targets: While the opioid system is the most likely target, unbiased screening against a broader panel of CNS receptors should be conducted to identify potential off-target effects or novel interactions.

-

Developing metabolically stable analogues: Given that peptides are often susceptible to enzymatic degradation, the development of modified analogues of Tyr-Pro-Phe could enhance its pharmacokinetic properties and therapeutic potential.

Conclusion

The tripeptide Tyr-Pro-Phe stands as a promising candidate for further investigation as a novel neuromodulatory agent. The convergence of evidence from its constituent amino acids and structurally related peptides provides a strong, albeit inferential, foundation for its role as a mu-opioid receptor agonist with potential analgesic properties. The experimental frameworks detailed in this guide offer a clear path forward for the rigorous scientific validation and characterization of Tyr-Pro-Phe's function in the central nervous system. Such research is not only crucial for advancing our fundamental understanding of neuropeptide signaling but also holds the potential to unlock new avenues for the development of next-generation therapeutics for pain and other neurological disorders.

References

- Glaeser, B. S., Maher, T. J., & Wurtman, R. J. (1983). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. Journal of Neural Transmission. Supplementum, 18, 143–158.

- Kühn, S., Düzel, S., Colzato, L., Norman, K., Gallinat, J., Brandmaier, A. M., Lindenberger, U., & Widaman, K. F. (2017). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 4(4), ENEURO.0165-17.2017.

- Zawilska, J. B., & Nowak, J. Z. (2005). Neuroprotective potential of three neuropeptides PACAP, VIP and PHI. Current drug targets. CNS and neurological disorders, 4(3), 229–241.

- Macedo, D., de Bari, L., Sgaravatti, A. M., Wajner, M., & Wajner, A. (2016). Effect of Acute Administration of L-Tyrosine on Oxidative Stress Parameters in Brain of Young Rats. Metabolic brain disease, 31(6), 1471–1479.

- Pfeiffer, A., Pasi, A., Mehraein, P., & Herz, A. (1987). Characterization of the binding of a morphine (mu) receptor-specific ligand: Tyr-Pro-NMePhe-D-Pro-NH2, [3H]-PL17. Brain research, 402(2), 323–330.

- Becker, A., & Grecksch, G. (1992). dTyr-D-Phe3 (Pro-D-Phe-Pro-Gly) interacts specifically with amygdaloid-kindled seizures and is capable of preventing the learning deficit occurring after kindling. Peptides, 13(1), 73–76.

- Tanaka, M., Suenaga, A., Igura, K., Kitaguchi, K., Sato, K., & Matsui, T. (2023).

- Guzevatykh, L. S., Voronina, T. A., Emel'ianova, T. G., Andreeva, L. A., Alfeeva, L. I., Seredenin, S. B., & Miasoedov, N. F. (2008). Analgesic activity of dipeptide Tyr-Pro. Izvestiia Akademii nauk. Seriia biologicheskaia, (1), 61–67.

- Otsu, R., Tanaka, M., Suenaga, A., Igura, K., Kitaguchi, K., Sato, K., & Matsui, T. (2024). Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice. Scientific reports, 14(1), 1.

- Tanaka, M., Suenaga, A., Igura, K., Kitaguchi, K., Sato, K., & Matsui, T. (2023).

- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses. eLife, 9, e56443.

- Zhang, X., Yang, Z., Khan, S. I., & Zheng, Y. G. (2005). In vitro and in vivo analyses of a Phe/Tyr switch controlling product specificity of histone lysine methyltransferases. The Journal of biological chemistry, 280(7), 5308–5316.

- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Trends in immunology, 30(11), 567–576.

-

Wikipedia contributors. (2023, November 13). α-Endorphin. In Wikipedia, The Free Encyclopedia. Retrieved 04:36, February 8, 2026, from [Link]

-

OMEGA Timing. (2025). All 2025 TYR Pro Swim Series Results By OMEGA. Retrieved February 8, 2026, from [Link]

Sources

- 1. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the binding of a morphine (mu) receptor-specific ligand: Tyr-Pro-NMePhe-D-Pro-NH2, [3H]-PL17 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Axis of Tyr-Pro-Phe (BCM-3): Signaling, Transport, and Metabolic Stability

Executive Summary

The tripeptide Tyr-Pro-Phe (YPF) , biologically identified as

This guide provides a rigorous technical analysis of the YPF signaling axis. It moves beyond basic descriptions to address the experimental challenges of working with rapidly metabolized exorphins. We explore the G-protein coupled receptor (GPCR) cascades, the PepT1 transport mechanism, and the requisite protocols for stabilizing this peptide in in vitro and in vivo assays.

Structural Biochemistry & Receptor Affinity

The bioactivity of YPF is dictated by its N-terminal tyrosine and the conformational rigidity induced by the central proline. This structure mimics the endogenous opioid pharmacophore.[1]

The Opioid Pharmacophore

The N-terminal Tyrosine (Tyr) is non-negotiable for opioid activity. The phenol group of Tyr interacts with the histidine residues in the transmembrane domains of the Mu-Opioid Receptor (MOR).

-

Tyr (Position 1): Provides the proton-donating phenolic hydroxyl group essential for receptor binding.

-

Pro (Position 2): Induces a cis/trans isomerization constraint, orienting the phenyl ring of the third residue. Crucially, this Proline residue makes the peptide a prime target for DPP-IV degradation.

-

Phe (Position 3): Provides the hydrophobic aromatic interaction (stacking) within the receptor binding pocket.

Quantitative Affinity Profile

Researchers must note that YPF is a partial agonist with lower affinity than morphine but high specificity for MOR over Delta or Kappa receptors.

| Ligand | Receptor Selectivity | IC50 (Binding Affinity) | Biological Half-Life (Plasma) |

| Tyr-Pro-Phe (BCM-3) | Mu (MOR) > Delta | ~10 - 25 µM | < 5 minutes (unprotected) |

| Mu (MOR) | ~3 - 10 µM | ~15-30 minutes | |

| Morphine | Mu (MOR) | ~1 - 5 nM | 2-4 hours |

| DAMGO (Control) | Mu (MOR) | ~1 nM | Stable |

Critical Experimental Insight: Due to the micromolar affinity of YPF, competitive binding assays using radiolabeled [3H]-DAMGO are recommended over direct saturation binding to ensure detectable signal-to-noise ratios.

Primary Signaling Axis: The Mu-Opioid Pathway

Upon binding to the MOR, YPF initiates a classical

Mechanism of Action[2]

-

Ligand Binding: YPF docks into the orthosteric site of the MOR.

-

G-Protein Dissociation: The

subunit dissociates from the -

Adenylyl Cyclase Inhibition:

inhibits Adenylyl Cyclase (AC), halting the conversion of ATP to cAMP. -

Ion Channel Modulation: The free

complex directly binds to G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization, and inhibits voltage-gated Calcium channels (

Pathway Visualization

The following diagram illustrates the YPF-driven suppression of excitability.

Figure 1: The Mu-Opioid Receptor signaling cascade activated by Tyr-Pro-Phe. Note the dual mechanism of cAMP suppression and ion channel modulation.

The Transport & Metabolism Nexus: PepT1 vs. DPP-IV

The bioavailability of YPF is a "tug-of-war" between intestinal uptake via PepT1 and rapid degradation by DPP-IV . This interaction is the most common source of experimental failure when studying this peptide.

PepT1 Uptake (SLC15A1)

YPF is a tripeptide, making it an ideal substrate for the Peptide Transporter 1 (PepT1) .

-

Location: Apical membrane of enterocytes.[2]

-

Mechanism: Proton-coupled symport (

/peptide). -

Significance: Allows YPF to cross the gut barrier intact, provided it survives brush-border peptidases.

The DPP-IV "Trap"

Dipeptidyl Peptidase-IV (CD26) specifically cleaves N-terminal dipeptides from sequences containing Proline or Alanine at the penultimate position (

-

Reaction:

-

Consequence: The resulting dipeptide Tyr-Pro (Cyclo-Pro-Tyr if cyclized) loses MOR affinity.

-

Experimental Implication: Without DPP-IV inhibition, the half-life of YPF in serum or cell culture media containing FBS is < 5 minutes .

Figure 2: The metabolic fate of YPF. Successful signaling requires bypassing or inhibiting the DPP-IV cleavage pathway.

Validated Experimental Protocols

To generate reproducible data, researchers must stabilize the peptide. The following protocols integrate the necessary controls.

Peptide Handling & Stabilization

-

Solubility: YPF is hydrophobic. Dissolve initially in DMSO (1000x stock), then dilute into aqueous buffer.

-

Inhibitor Cocktail: For any assay involving serum, tissue homogenate, or live cells (which express CD26/DPP-IV), you must add a DPP-IV inhibitor.

-

Recommended Inhibitor:Diprotin A (

) at 50-100 µM or Sitagliptin (1 µM). -

Control: Run a parallel arm without inhibitor to quantify degradation rates.

-

Functional Assay: cAMP Inhibition (GloSensor™ Method)

This assay validates the

Materials:

-

HEK293 cells stably expressing Mu-Opioid Receptor (HEK-MOR).

-

cAMP biosensor (e.g., GloSensor or FRET-based sensor).

-

Forskolin (to induce cAMP spike).

-

YPF (Test) and DAMGO (Positive Control).

Protocol:

-

Seeding: Plate HEK-MOR cells in 96-well white plates. Transfect with cAMP biosensor plasmid if not stably expressed.

-

Pre-treatment: Incubate cells with Diprotin A (50 µM) for 30 minutes to block endogenous surface peptidases.

-

Induction: Add Forskolin (10 µM) to all wells to elevate baseline cAMP.

-

Treatment: Immediately treat with increasing concentrations of YPF (

to-

Note: YPF is a weak agonist; a high concentration range is necessary.

-

-

Detection: Measure luminescence/fluorescence kinetics over 30 minutes.

-

Analysis: Plot dose-response curve. Expect a reduction in Forskolin-induced cAMP. Calculate

.-

Validation Criteria: The signal reduction should be reversible with Naloxone (10 µM), confirming MOR specificity.

-

Western Blotting: MAPK Activation

MOR activation often triggers downstream MAPK/ERK phosphorylation.

-

Starvation: Serum-starve HEK-MOR cells for 4 hours (removes growth factors).

-

Inhibition: Add Diprotin A (50 µM).

-

Stimulation: Treat with YPF (50 µM) for 5, 10, 15, and 30 minutes.

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

-

Blotting: Probe for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

-

Expected Result: A transient spike in p-ERK at 5-10 minutes.

-

References

-

Teschemacher, H., et al. (1997). Milk protein-derived opioid receptor ligands.[7][8] Biopolymers, 43(2), 99-117. Link

-

Brandl, I., et al. (1985). Beta-casomorphins: Chemical and biological properties. Karger Publishers. Link

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

-

Daniel, H. (2004).[9] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

-

Fichna, J., et al. (2018). Novel peptide inhibitor of dipeptidyl peptidase IV (Tyr-Pro-D-Ala-NH2) with anti-inflammatory activity. Peptides, 109, 1-7. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Novel peptide inhibitor of dipeptidyl peptidase IV (Tyr-Pro-D-Ala-NH2) with anti-inflammatory activity in the mouse models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidylpeptidase IV and trypsin-like enzymatic degradation of human growth hormone-releasing hormone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Milk protein-derived opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Tyr-Pro-Phe Motif: A Structural Keystone for µ-Opioid Receptor Agonism Shared by Morphiceptin and Endomorphins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tripeptide sequence, Tyrosyl-Prolyl-Phenylalanine (Tyr-Pro-Phe), represents a fundamental structural motif that confers high-affinity binding and potent agonism at the µ-opioid receptor (MOR). This guide delves into the intricate molecular homology between synthetic Tyr-Pro-Phe-containing peptides, the casomorphin-derived morphiceptin (Tyr-Pro-Phe-Pro-NH₂), and the endogenous endomorphin peptides (Endomorphin-1: Tyr-Pro-Trp-Phe-NH₂; Endomorphin-2: Tyr-Pro-Phe-Phe-NH₂). We will explore the conformational dynamics, structure-activity relationships, and downstream signaling cascades elicited by these peptides. Furthermore, this document provides detailed, field-proven protocols for the synthesis and characterization of these peptides, including radioligand binding and functional G-protein activation assays, to empower researchers in the development of novel, highly selective, and potentially biased MOR agonists.

Introduction: The Primacy of the Tyr-Pro-Phe Pharmacophore

The opioid system, a cornerstone of pain modulation and a critical target for analgesic drug development, is primarily mediated by three classical G-protein coupled receptors (GPCRs): µ (mu), δ (delta), and κ (kappa). The µ-opioid receptor (MOR) is the principal target for the most potent opioid analgesics, including morphine and fentanyl.[1] The discovery of endogenous opioid peptides, such as enkephalins and endorphins, revealed a common N-terminal tyrosine residue essential for their opioid activity. However, the identification of morphiceptin and the endomorphins highlighted a distinct Tyr-Pro-Phe structural motif that imparts remarkable selectivity and high affinity for the MOR.[2][3]

Morphiceptin, a tetrapeptide amide derived from the milk protein β-casein, was one of the first highly selective MOR agonists identified.[2] The subsequent discovery of the endogenous tetrapeptides, endomorphin-1 and endomorphin-2, further solidified the importance of the Tyr-Pro-Phe sequence, as they are among the most selective endogenous ligands for the MOR.[3] This guide will dissect the molecular underpinnings of this shared homology, providing a comprehensive resource for scientists engaged in opioid research and the design of next-generation analgesics with potentially improved side-effect profiles through mechanisms like biased agonism.[4][5]

Structural Homology and Conformational Insights

The profound µ-opioid receptor affinity and agonist activity of morphiceptin and the endomorphins are deeply rooted in their shared Tyr-Pro-Phe core and their resulting three-dimensional conformations.

The Critical Tyr-Pro Peptide Bond and Bioactive Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that the Tyr-Pro peptide bond in both morphiceptin and the endomorphins can exist in both cis and trans conformations.[6][7][8] Crucially, studies utilizing pseudoproline-containing analogues, which lock the peptide bond into a specific conformation, have provided strong evidence that the cis conformation of the Tyr-Pro bond is a key feature of the bioactive conformation for µ-opioid receptor binding and activation.[9] This constrained peptide backbone orients the essential pharmacophoric elements in a spatially favorable manner for interaction with the receptor's binding pocket.

Conformational Analysis: A Comparative Overview

While sharing the Tyr-Pro-Phe core, the C-terminal residue imparts distinct conformational preferences to morphiceptin and the endomorphins.

-

Morphiceptin (Tyr-Pro-Phe-Pro-NH₂): The presence of two proline residues significantly restricts the conformational freedom of the peptide backbone. NMR studies have shown that morphiceptin and its analogs exist in solution as a mixture of folded conformers.[8] Theoretical analyses have identified a preferred conformation that correlates with high µ-receptor affinity.[10]

-

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂): Molecular dynamics simulations of endomorphin-1 and endomorphin-2 have identified preferred secondary structures, including various β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds.[6][7] These folded structures are crucial for presenting the aromatic side chains of Tyr, Trp (in endomorphin-1), and Phe in the correct orientation for receptor interaction.

The following diagram illustrates the foundational Tyr-Pro-Phe homology and the variations at the C-terminus.

Caption: Core Tyr-Pro-Phe homology with C-terminal variations.

µ-Opioid Receptor Activation and Downstream Signaling

Activation of the µ-opioid receptor by these peptides initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G-proteins.

The Canonical G-Protein Signaling Pathway

Upon agonist binding, the MOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the coupled heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Gαi/o-GTP: Primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Gβγ: Directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. It also inhibits N-type voltage-gated calcium channels, suppressing neurotransmitter release.[1][11]

This canonical pathway is central to the analgesic effects of MOR agonists.

Caption: Canonical MOR G-protein signaling pathway.

Biased Agonism: A New Frontier

Recent research has illuminated the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[4][12] The β-arrestin pathway is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[1] Studies suggest that endomorphin-2 may act as a β-arrestin-biased agonist at the MOR, inducing receptor phosphorylation and arrestin association more efficiently than would be predicted from its G-protein activation efficacy.[4][13][14] This has profound implications for drug development, as G-protein-biased MOR agonists could potentially offer potent analgesia with a reduced side-effect profile.[15]

Quantitative Comparison of Receptor Binding and Activity

The following table summarizes key quantitative data for morphiceptin and the endomorphins at the µ-opioid receptor. These values are compiled from various studies and experimental conditions, and thus should be considered as representative.

| Peptide | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Receptor Selectivity (µ vs δ/κ) |

| Morphiceptin | ~20[16] | 65 (inhibition of spontaneous firing)[16] | Highly µ-selective (>1000-fold) |

| Endomorphin-1 | ~0.36 | 8.8 (inhibition of spontaneous firing)[16] | Highly µ-selective (>4000-fold vs δ, >15,000-fold vs κ) |

| Endomorphin-2 | ~0.69 - 18.79[3] | 5.3 (inhibition of spontaneous firing)[16] | Highly µ-selective (>13,000-fold vs δ, >7500-fold vs κ) |

Note: Ki, IC50, and EC50 values can vary significantly based on the assay conditions, tissue preparation, and radioligand used.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tyr-Pro-Phe Analog

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach, which is widely applicable for preparing these peptides.[17][18]

Workflow:

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF, isopropanol, and then DMF again.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence (Phe, Pro, Tyr). For Tyr, use a side-chain protected derivative like Fmoc-Tyr(tBu)-OH.[19]

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.[20][21]

Materials:

-

Membrane preparation from cells or tissues expressing MOR.

-

Radioligand (e.g., [³H]-DAMGO).

-

Test peptide and non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates and cell harvester.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, membrane preparation, and either:

-

Buffer (for total binding).

-

A high concentration of naloxone (for non-specific binding).

-

Varying concentrations of the test peptide.

-

-

Add Radioligand: Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins by an agonist, providing data on its potency (EC50) and efficacy (Emax).[22]

Materials:

-

Membrane preparation from cells expressing MOR.

-

[³⁵S]GTPγS.

-

Test peptide.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to keep G-proteins in the inactive state).

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer containing GDP, the membrane preparation, and varying concentrations of the test peptide.

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a GF/C filter plate.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Conclusion and Future Directions

The Tyr-Pro-Phe motif is a validated and critical pharmacophore for achieving high affinity and selectivity for the µ-opioid receptor. The subtle variations at the C-terminus, as seen in morphiceptin and the endomorphins, fine-tune the conformational properties and can influence downstream signaling, including the potential for biased agonism. The experimental frameworks provided herein offer a robust platform for the synthesis and pharmacological characterization of novel analogs based on this privileged scaffold. Future research will undoubtedly focus on leveraging these structural and functional insights to design next-generation analgesics with superior therapeutic windows, potentially by engineering specific G-protein versus β-arrestin signaling profiles to separate analgesia from adverse effects.

References

- Leitgeb, B., et al. (2003). Conformational analysis of endomorphin-1 by molecular dynamics methods. Journal of Peptide Research, 62(3), 129-139.

- Leitgeb, B., et al. (2003). Conformational analysis of endomorphin-2 by molecular dynamics methods. Biopolymers, 68(3), 396-409.

- Temussi, P. A., et al. (1988). Conformational analysis of morphiceptin by NMR spectroscopy. Biopolymers, 27(5), 787-798.

- Loew, G. H., et al. (1986). Structure-activity studies of morphiceptin analogs: receptor binding and molecular determinants of mu-affinity and selectivity. Molecular Pharmacology, 29(6), 546-555.

- Bedini, A., et al. (2012). Endomorphin-2: A Biased Agonist at the Mu-Opioid Receptor. Molecular Pharmacology, 81(5), 711-721.

- Bedini, A., et al. (2012). Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor. Semantic Scholar.

- Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. DiscoverX.

- Chang, K. J., et al. (1981). Morphiceptin (NH2-tyr-pro-phe-pro-CONH2): a potent and specific agonist for morphine (mu) receptors. Science, 212(4490), 75-77.

- Traynor, J. R. (2012). Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor. PMC - PubMed Central.

- Williams, J. T., et al. (2013). Molecular basis of opioid receptor signaling. PMC - NIH.

- Borsodi, A., et al. (2000). Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma. Life Sciences, 66(23), 2271-2278.

- Toth, G., et al. (1998). Pseudoproline-containing analogues of morphiceptin and endomorphin-2: evidence for a cis Tyr-Pro amide bond in the bioactive conformation. Journal of Medicinal Chemistry, 41(20), 3858-3864.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Revvity. (n.d.). Sulfur-35 GTP Binding Assays.

- Kumar, S., et al. (2021). Opioid receptors signaling network. PMC - NIH.

- Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-575.

- Zadina, J. E., et al. (1999). Opioid binding profile of morphiceptin, Tyr-MIF-1 and dynorphin- related peptides in rat brain membranes.

- Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)

- Chi, N., et al. (2024). Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity. bioRxiv.

- Kelly, E. (2018). A Biased View of μ-Opioid Receptors? PMC - PubMed Central.

- Li, J. G., et al. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 986506.

- Mollica, A., et al. (2018). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI.

- Pasternak, G. W. (2018). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.

- Chavkin, C. (2011).

- Uprety, R., et al. (2024). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. PMC.

- BenchChem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.

- Freeman, K. B., et al. (2020). In Vitro Effects of Ligand Bias on Primate Mu Opioid Receptor Downstream Signaling. MDPI.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Benyhe, S., et al. (1997).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Wang, R., et al. (2020). Discovery of potentially biased agonists of mu-opioid receptor (MOR)

- Stoeber, M., et al. (2018).

- Zhang, L. L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central.

- Senko, D. A., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.

- Tufts University. (n.d.). Mu Receptors – Opioid Peptides.

- Mosberg, H. I., et al. (1995). A three-dimensional model of the delta-opioid pharmacophore: comparative molecular modeling of peptide and nonpeptide ligands. PubMed.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual.

- Pasternak, G. W., & Pan, Y. X. (2013). Alternative Pre-mRNA Splicing of the Mu Opioid Receptor Gene, OPRM1: Insight into Complex Mu Opioid Actions. MDPI.

- Kopra, K., et al. (2013). The principle of the delta opioid receptor – ligand binding assay...

Sources

- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 2. Morphiceptin (NH4-tyr-pro-phe-pro-COHN2): a potent and specific agonist for morphine (mu) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of endomorphin-1 by molecular dynamics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis of endomorphin-2 by molecular dynamics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational analysis of morphiceptin by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudoproline-containing analogues of morphiceptin and endomorphin-2: evidence for a cis Tyr-Pro amide bond in the bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity studies of morphiceptin analogs: receptor binding and molecular determinants of mu-affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structural & Signaling Architectures of Tyr, Pro, and Phe: A Technical Guide to Post-Translational Modifications

Executive Summary

In drug development and proteomic analysis, the focus on Post-Translational Modifications (PTMs) is often dominated by Ser/Thr phosphorylation. However, the modification of aromatic (Tyrosine, Phenylalanine) and cyclic (Proline) residues represents a more specific, high-stakes layer of regulation. Tyrosine phosphorylation is the primary driver of oncogenic signaling; Proline isomerization acts as a molecular timer; and Phenylalanine oxidation serves as a sentinel for oxidative stress.

This guide moves beyond textbook definitions to address the analytical challenges of these residues—specifically the isobaric differentiation of sulfation vs. phosphorylation, the "invisibility" of cis-trans isomerization to standard Mass Spectrometry (MS), and the quantitation of oxidative damage markers.

Part 1: Tyrosine (Tyr) – The Signaling Nexus & The Isobaric Challenge

Tyrosine residues are the "on-switches" of high-affinity signal transduction. While pTyr represents <1% of the total phosphoproteome, it controls virtually all receptor tyrosine kinase (RTK) activity.

The Critical Distinction: Phosphorylation vs. Sulfation

A common pitfall in high-throughput proteomics is misidentifying Tyrosine Sulfation (sTyr) as Phosphorylation (pTyr).[1] Both modifications add a negative charge and are nominally isobaric, but they function in distinct cellular compartments (Golgi/Secretory vs. Cytosol/Nucleus).

| Feature | Tyrosine Phosphorylation (pTyr) | Tyrosine Sulfation (sTyr) |

| Enzyme Class | Kinases (e.g., SRC, EGFR) | Tyrosylprotein Sulfotransferases (TPST1/2) |

| Location | Cytoplasm, Nucleus, Intracellular domains | Extracellular, Golgi, Secreted proteins |

| Mass Shift | +79.9663 Da | +79.9568 Da |

| Mass Defect | +9.5 mDa difference (Requires high-res MS) | |

| Stability (MS) | Relatively stable; loss of HPO3 (-80 Da) or H3PO4 (-98 Da) | Labile ; Rapid neutral loss of SO3 (-80 Da) |

Analytical Protocol: Differentiating pTyr and sTyr

Expert Insight: Do not rely on standard Collision-Induced Dissociation (CID) alone for sTyr, as the sulfate group falls off before the peptide backbone fragments, leaving a "naked" tyrosine spectrum that mimics an unmodified peptide.

Recommended Workflow:

-

Enrichment: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) for pTyr.[2] These generally do not bind sTyr efficiently under acidic conditions.

-

Fragmentation: Use Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) .[2] These "soft" fragmentation methods preserve the labile sulfate bond, allowing site localization.

-

Validation: Treat the sample with Alkaline Phosphatase .[3]

-

Result: pTyr signal disappears. sTyr signal remains (requires Sulfatase for removal).

-

Pathway Visualization: RTK Signaling Cascade

Figure 1: The canonical Tyrosine phosphorylation cascade activating MAPK signaling.

Caption: Canonical RTK activation via Tyrosine phosphorylation, recruiting Grb2/SOS to activate the Ras-MAPK pathway.

Part 2: Proline (Pro) – The Structural Switch & Oxygen Sensor

Proline is unique; its cyclic structure restricts backbone flexibility. PTMs on Proline are rarely about chemical reactivity and almost always about structural gating .

Hydroxylation: The Hypoxia Sensor (HIF-1α)

Proline hydroxylation (Hyp) is the central mechanism for oxygen sensing.

-

Mechanism: Prolyl Hydroxylase Domain (PHD) enzymes require Oxygen, Iron (Fe2+), and alpha-ketoglutarate to add a hydroxyl group to Pro402/Pro564 on HIF-1α.

-

Mass Shift: +15.9949 Da.

-

Biological Consequence: In Normoxia, hydroxylated Proline recruits the Von Hippel-Lindau (VHL) E3 ligase, leading to ubiquitination and degradation.[4][5] In Hypoxia, PHDs are inactive, HIF-1α stabilizes, and transcription occurs.

Isomerization: The "Invisible" Modification (Pin1)

The peptidyl-prolyl bond can exist in cis or trans configurations. The enzyme Pin1 specifically catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs.[6][7][8]

-

The Analytical Problem: Isomerization involves zero mass shift . It is invisible to standard LC-MS.

-

Detection Strategy:

-

NMR Spectroscopy: The gold standard. Distinct chemical shifts for cis vs trans isomers.

-

Proteolysis Rates: Cis and trans isomers are cleaved by proteases (e.g., Chymotrypsin) at different rates. A time-course digestion followed by MS can reveal the ratio.

-

Pathway Visualization: HIF-1α Regulation

Figure 2: The oxygen-dependent regulation of HIF-1α via Proline Hydroxylation.

Caption: In the presence of Oxygen, Proline Hydroxylation targets HIF-1α for VHL-mediated degradation.[4]

Part 3: Phenylalanine (Phe) – The Oxidative Sentinel

Phenylalanine is generally considered inert compared to Tyr/Pro. However, its lack of a reactive hydroxyl group makes it a specific target for non-enzymatic radical attack .

Meta-Tyrosine: The Stress Biomarker

Under high oxidative stress (ROS), the phenyl ring of Phe is attacked by hydroxyl radicals. This adds an -OH group, converting Phe into Tyrosine.

-

The Marker: Nature makes para-Tyrosine (p-Tyr). ROS attack is random, creating ortho-Tyr and meta-Tyr (m-Tyr) .

-

Significance: Since mammalian cells do not possess enzymes to synthesize m-Tyr, its presence in a protein is an unequivocal marker of oxidative damage and aging.

Enzymatic Conversion (PKU Context)

While not a PTM in the strict sense of protein modification, the conversion of free Phe to Tyr by Phenylalanine Hydroxylase (PAH) is critical. In Phenylketonuria (PKU), this fails.[1]

-

Recent Insight: Post-translational incorporation of Phe into the C-terminus of alpha-tubulin (replacing the encoded Tyr) has been observed in neuronal contexts, altering microtubule dynamics.[9]

Part 4: Integrated Analytical Methodology

For drug development professionals, robust detection is key. Below is a self-validating protocol for handling these modifications.

Sample Preparation & Enrichment Strategy

| Step | Protocol Detail | Rationale |

| 1. Lysis | Buffer with Phosphatase Inhibitors (Na3VO4) AND De-acetylase inhibitors. | Prevent loss of pTyr. |

| 2. Digestion | Trypsin (Standard) vs Chymotrypsin (Alternative). | Chymotrypsin cleaves at Tyr/Phe/Trp, providing better coverage for aromatic-rich domains than Trypsin. |

| 3. Enrichment | pTyr: Immunoprecipitation (IP) with 4G10 antibody + TiO2 cleanup. sTyr: Strong Anion Exchange (SAX) at neutral pH. | pTyr is low abundance; antibody enrichment is superior to IMAC alone. sTyr loses sulfate at low pH (typical IMAC conditions). |

| 4. MS Analysis | LC-MS/MS (Orbitrap). Mode: ETD for sTyr; HCD for pTyr. | HCD (High Energy Collision Dissociation) provides good backbone fragmentation for pTyr. ETD prevents neutral loss of Sulfate. |

Data Analysis: The "Neutral Loss" Check

When reviewing MS data for Tyr/Phe modifications:

-

Check Precursor Mass: Does it match +79.9 Da (Phos/Sulfo) or +16 Da (Oxidation/Hydroxylation)?

-

Check MS2 Spectrum:

-

If you see a peak at -80 Da from the precursor and low backbone fragmentation -> Likely Sulfotyrosine (Neutral loss of SO3).

-

If you see a peak at -98 Da (loss of H3PO4) or a stable +80 Da on the fragment -> Likely Phosphotyrosine .

-

References

-

Tyrosine Sulfation vs Phosphoryl

-

HIF-1α Proline Hydroxyl

-

Pin1 Isomeriz

-

Oxidative Modific

-

MS Enrichment Str

Sources

- 1. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02909C [pubs.rsc.org]

- 2. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. A tethering mechanism underlies Pin1-catalyzed proline cis-trans isomerization at a noncanonical site | bioRxiv [biorxiv.org]

- 8. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-Translational Incorporation of L-Phenylalanine into the C-Terminus of α-Tubulin as a Possible Cause of Neuronal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]